2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWAUGRQYSLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antioxidant activities. These compounds can mitigate oxidative stress in biological systems, making them potential candidates for therapeutic applications in diseases associated with oxidative damage.
2. Anti-inflammatory Effects
Tetrahydroquinoline derivatives have been studied for their anti-inflammatory properties. For instance, certain analogs have shown efficacy in reducing inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis. The mechanism often involves the modulation of pro-inflammatory cytokines and pathways.
3. Neuroprotective Potential
Studies suggest that tetrahydroquinoline derivatives may offer neuroprotective benefits. They have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science Applications
1. Light Stabilizers
The compound is utilized as a light stabilizer in polymers due to its ability to absorb UV radiation and prevent degradation. This application is crucial in extending the lifespan of materials used in outdoor environments.
2. Heat Stabilizers
In addition to UV protection, 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline serves as a heat stabilizer for various organic materials. Its thermal stability helps maintain the integrity of materials under high-temperature conditions.
Synthetic Organic Chemistry Applications
1. Precursor for Synthesis
The compound acts as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cyclization and functional group transformations.
2. Intermediates in Pharmaceutical Synthesis
In pharmaceutical chemistry, this compound is used to synthesize intermediates that lead to the development of new drugs. Its derivatives have been explored for their potential therapeutic effects against various diseases.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antioxidant Properties | Study on Tetrahydroquinoline Derivatives | Demonstrated significant reduction in oxidative stress markers in vitro and in vivo models. |
| Anti-inflammatory Effects | Research on Inflammatory Diseases | Showed efficacy in reducing inflammation through modulation of cytokine levels. |
| Neuroprotective Potential | Neuroprotection Studies | Exhibited protective effects against neuronal cell death induced by oxidative stressors. |
| Light Stabilizers | Material Science Research | Effective as a UV stabilizer extending the lifespan of polymers exposed to sunlight. |
| Heat Stabilizers | Thermal Stability Studies | Maintained structural integrity of materials at elevated temperatures without degradation. |
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the substituent patterns, synthesis routes, and key properties of analogous tetrahydroquinolines:
*THTQ = Tetrahydroquinoline
Key Observations :
- Steric and Electronic Effects : The 2,2,4,6-tetramethyl-4-phenyl derivative exhibits enhanced steric hindrance due to its four methyl groups and a bulky phenyl substituent. This contrasts with simpler analogs like 2-methyl-5-hydroxy-THTQ, where smaller substituents allow easier functionalization .
- Diastereoselectivity : Substituents such as sulfonyl or nitro groups significantly influence diastereomeric ratios during synthesis. For example, 1-(2-nitrophenylsulfonyl)-substituted THTQ forms a cis/trans mixture (4.0:1), whereas 1-(methylsulfonyl) derivatives favor trans configurations .
Stability and Reactivity
- Oxidative Stability: Tetrahydroquinolines with electron-withdrawing groups (e.g., sulfonyl or nitro) exhibit greater resistance to oxidation compared to alkyl-substituted derivatives. For example, 1,2,3,4-THTQ oxidizes to quinoline under catalytic conditions, while N-substituted derivatives remain stable .
- Thermal and Photolytic Degradation : The 2,2,4,6-tetramethyl-4-phenyl derivative forms photoadducts under UV light, highlighting its sensitivity to photolytic conditions .
Biological Activity
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroquinoline core structure with additional alkyl and phenyl groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated a series of tetrahydroquinoline derivatives for their in vitro antitumor activity. Compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL , outperforming Doxorubicin (IC50 = 37.5 µg/mL) as a reference drug . This suggests that modifications to the tetrahydroquinoline structure can enhance its efficacy against cancer cells.
Anticoagulant Activity
Another area of interest is the anticoagulant potential of tetrahydroquinoline derivatives:
- Research Findings : A study synthesized hybrid derivatives of tetrahydroquinoline and assessed their anticoagulant activity. The best-performing derivatives exhibited IC50 values in the range of 0.7 to 40 µM against coagulation factors Xa and XIa . These findings indicate the potential application of these compounds in treating thrombotic disorders.
Neuroprotective Effects
Tetrahydroquinolines have also been studied for their neuroprotective effects:
- Mechanism of Action : Research indicates that certain tetrahydroquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. This suggests a potential role in managing neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroquinoline compounds is closely related to their structural features. Key findings from SAR studies include:
- Alkyl Substituents : The presence of bulky alkyl groups enhances lipophilicity and bioavailability.
- Phenyl Substituents : Aromatic rings can improve binding affinity to biological targets.
The following table summarizes key findings from SAR studies on tetrahydroquinoline derivatives:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence reaction pathways?
- Methodology : Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives with aromatic amines is a validated route. Substituent steric and electronic effects dictate regioselectivity; bulky groups (e.g., 2-naphthyl) favor electrophilic attack at the ortho-position . For bifunctional derivatives, multi-step protocols involving epichlorohydrin and aromatic diamines are recommended, with careful control of reaction temperature (80–120°C) to avoid side reactions .
- Key Data : Yields for tetrahydroquinoline core formation range from 45–72% depending on substituent complexity .
Q. How can the stereochemical conformation of this compound be experimentally validated?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, (4R)-configured tetrahydroquinolines adopt a half-chair conformation with axial aryl groups, confirmed by SCXRD (R factor = 0.030, Z = 4, orthorhombic P212121 space group) . NMR analysis (e.g., NOESY) can supplement stereochemical assignments for solution-phase studies.
Q. What biological activities are associated with tetrahydroquinoline derivatives, and how can structure-activity relationships (SAR) guide functionalization?
- Methodology : Prioritize substituent modifications at the 4-phenyl and 2-methyl positions. Fluorination (e.g., 6-fluoro analogs) enhances bioactivity in antimicrobial and CNS-targeting agents . SAR studies suggest that electron-withdrawing groups (Cl, F) at the 7-position improve metabolic stability .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?
- Methodology : Brønsted acid-catalyzed transfer hydrogenation with Hantzsch esters provides high enantioselectivity (up to 98% ee). Chiral phosphoric acids (e.g., TRIP) are effective catalysts, leveraging hydrogen-bonding interactions with the substrate .
- Critical Parameters : Solvent polarity (toluene or dichloromethane), catalyst loading (5–10 mol%), and temperature (−20°C to RT) must be optimized to suppress racemization .
Q. What computational approaches are suitable for predicting the compound’s conformational stability and intermolecular interactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model half-chair conformations and quantify dihedral angles (e.g., biphenyl coplanarity <3° deviation) . Molecular dynamics simulations (AMBER force field) predict packing motifs, such as N–H···Cl hydrogen-bonded chains observed in SCXRD .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodology : Cross-validate data using orthogonal techniques:
- Chromatography : Compare HPLC retention times with authentic standards.
- Spectroscopy : Assign ¹H/¹³C NMR signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks .
- Crystallography : Resolve ambiguous stereochemistry via SCXRD .
Q. What strategies mitigate degradation during long-term storage or under experimental conditions?
- Methodology : Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent oxidation. Stabilize solutions with radical scavengers (e.g., BHT) in non-polar solvents (hexane, toluene) .
- Stability Data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored as recommended .
Data Contradiction Analysis
Q. Conflicting reports on the reactivity of 4-phenyl substituents in catalytic hydrogenation: How to troubleshoot?
- Root Cause : Competing pathways (e.g., over-reduction of the aromatic ring vs. selective saturation of the tetrahydroquinoline core).
- Resolution : Use poisoned catalysts (e.g., Lindlar catalyst for partial hydrogenation) and monitor reaction progress via in-situ IR spectroscopy .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
